Phenyl-Leucine is an organic compound classified as a derivative of leucine, specifically known as (2S)-4-methyl-2-(phenylamino)pentanoic acid. It belongs to the broader category of amino acids and their derivatives, which are essential for various biological functions. Phenyl-Leucine is characterized by its strong basicity and is recognized for its structural similarity to other amino acids, particularly phenylalanine and leucine. This compound plays a significant role in biochemical processes and has garnered interest for its potential applications in pharmaceuticals and biochemistry .
Phenyl-Leucine is derived from leucine, an essential amino acid that cannot be synthesized by the human body and must be obtained through diet. Its classification falls under:
The chemical formula of Phenyl-Leucine is , with an average molecular weight of approximately 207.273 g/mol .
Phenyl-Leucine can be synthesized through several methods, primarily involving the reaction of phenylalanine with various reagents. A notable synthetic route involves the use of triphosgene in the presence of L-phenylalanine, where the reaction conditions include a temperature range from 20°C to 150°C over a duration of 1 to 50 hours. The process typically utilizes solvents such as ether or tetrahydrofuran for effective extraction and purification of the product .
Phenyl-Leucine exhibits a unique molecular structure characterized by its chiral center at the alpha carbon atom. The structural representation includes:
The presence of both aliphatic and aromatic components in its structure contributes to its biological activity and interaction with various biological systems .
Phenyl-Leucine participates in various chemical reactions typical of amino acids. Notably:
The reactivity profile suggests that Phenyl-Leucine can be utilized in synthetic pathways to create more complex molecules, especially in pharmaceutical applications .
The mechanism of action for Phenyl-Leucine primarily involves its interaction with various transporters in biological systems. It is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates the transport of large neutral amino acids across cell membranes. This interaction is crucial for cellular uptake and utilization of amino acids for protein synthesis and metabolic processes .
These properties make Phenyl-Leucine suitable for various scientific applications, including protein synthesis studies and drug formulation .
Phenyl-Leucine has several scientific uses:
Phenyl-leucine (Phg-Leu) analogs require precise amidation techniques to preserve stereochemistry and functionality. Key methodologies include:
Enzymatic Coupling: Engineered leucine dehydrogenases demonstrate exceptional efficiency for reductive amination between benzoylformic acid derivatives and leucine precursors. Directed evolution of MsLeuDH yielded a triple mutant (D332E/G333E/L334R) with 4-fold enhanced catalytic efficiency toward bulky phenylglycine precursors. This mutant achieved >99.9% enantiomeric excess (ee) in coexpression systems with formate dehydrogenase, enabling quantitative conversion of 300 mM substrates within 4 hours [1]. Molecular dynamics confirm that rigidifying loop structures via distal mutations stabilizes the catalytically active "closed" conformation [1].
Chemical Coupling Agents: Carbodiimide-mediated strategies remain fundamental for solution-phase synthesis. Critical considerations include:
Table 1: Coupling Agent Performance for Phenyl-Leucine Amide Bond Formation
Coupling Agent | Reaction Time (h) | Epimerization (%) | Yield (%) |
---|---|---|---|
DCC/HOBt | 12 | 5–15 | 70 |
HATU | 1 | 1–3 | 92 |
PyBOP | 2 | <2 | 89 |
EDC/HOAt | 3 | 2–4 | 85 |
β-Amino acid analogs of phenyl-leucine exhibit enhanced metabolic stability and distinct conformational profiles:
Chiral Auxiliary Approaches: Oppolzer’s sultam directs asymmetric alkylation for β³-homoPhg-Leu synthesis. Grignard addition to α,β-unsaturated aldimines derived from tert-leucine tert-butyl ester achieves 91–98% ee. The tert-leucine chiral director is recoverable without racemization, enabling cost-effective scale-up [7].
Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., CAL-B) separates β-phenylleucine enantiomers via ester hydrolysis. Candida antarctica lipase B selectively hydrolyzes (S)-ethyl-3-amino-4-methyl-2-phenylpentanoate with E-values >200, yielding β²-Phg-Leu with >99% ee [8].
Hydrogenation Catalysts: Rh-DuPhos complexes facilitate asymmetric reduction of β-enamido esters. For β²-phenylleucine precursors, catalyst (R,R)-Et-DuPhosRh achieves 97% ee at 50 bar H₂, while Ir-catalysts like [Ir(COD)Cl]₂/(S)-DTBM-SegPhos enable enantioselective reductive amination for N-alkylated analogs [8].
Table 2: Stereocontrol Methods for β-Phenylleucine Derivatives
Method | Substrate | Conditions | ee (%) |
---|---|---|---|
Chiral Aldimine Addition | β³-Unsaturated Ester | EtMgBr, –78°C | 98 |
CAL-B Resolution | β²-N-Acetyl Ethyl Ester | pH 7.0, 25°C | >99 |
Rh-Et-DuPhos Hydrogenation | β-Enamido Ester | 50 bar H₂, MeOH | 97 |
Solid-phase methodologies enable rapid generation of phenyl-leucine peptide libraries:
Linker Chemistry: Sieber amide resin permits acid-labile (TFA-cleavable) synthesis, while photolabile linkers (e.g., o-nitrobenzyl) enable light-triggered release for on-bioactivity screening. For hydroxamate-containing Phg-Leu analogs, Rink amide resin provides optimal stability during HATU-mediated couplings [4] [6].
Automated Protocols: Fmoc-based synthesis on Wang resin incorporates diverse phenyl-leucine isomers:
Cyclization Techniques: Head-to-tail macrocyclization of Phg-Leu sequences uses PyAOP (azabenzotriazole phosphonium salt) at high dilution (0.001 M). For stapled peptides, ring-closing metathesis with Grubbs II catalyst between O-allyl-serine residues flanking Phg-Leu cores yields α-helical mimics [5].
Table 3: Solid-Phase Linkers for Phenyl-Leucine Library Synthesis
Resin Type | Cleavage Condition | Application Scope | Purity Range (%) |
---|---|---|---|
Sieber Amide | 1% TFA/DCM | Linear peptides | 75–90 |
Rink Amide | 95% TFA/H₂O | Hydroxamates, PROTACs | 80–95 |
Wang Resin | 95% TFA/H₂O | Carboxyl-terminal acids | 70–88 |
Photolinker | 365 nm UV, 2h | Functional assays | 65–82 |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8